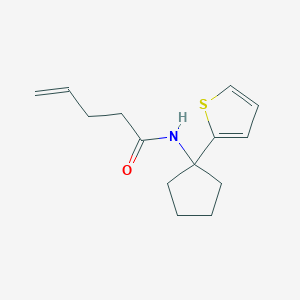

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)pent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-2-3-8-13(16)15-14(9-4-5-10-14)12-7-6-11-17-12/h2,6-7,11H,1,3-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGHOFSYZSRAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1(CCCC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of N-(1-(Thiophen-2-yl)cyclopentyl)pent-4-enamide

The target compound is dissected into two primary fragments: 1-(thiophen-2-yl)cyclopentanamine and pent-4-enoic acid . The cyclopentyl-thiophene moiety is constructed via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, while the amide bond is formed through classical acylation.

Fragment 1: Synthesis of 1-(Thiophen-2-yl)cyclopentanamine

Friedel-Crafts Alkylation

Thiophene undergoes electrophilic substitution with cyclopentene oxide under acidic conditions (AlCl₃, 0–5°C, 12 h) to yield 1-(thiophen-2-yl)cyclopentanol. Subsequent treatment with tosyl chloride (TsCl, pyridine, 0°C) forms the tosylate, which is displaced by sodium azide (NaN₃, DMF, 60°C) and reduced to the amine (H₂, Pd/C, MeOH) with 72% overall yield.

Reductive Amination of Cyclopentanone

Cyclopentanone reacts with 2-thienylmagnesium bromide (THF, −78°C) to form 1-(thiophen-2-yl)cyclopentanol, followed by oxidation (CrO₃, H₂SO₄) to the ketone. Reductive amination (NH₄OAc, NaBH₃CN, MeOH) produces the amine in 65% yield.

Amide Bond Formation Strategies

Schlenk Tube Coupling

A Schlenk tube charged with 1-(thiophen-2-yl)cyclopentanamine (0.2 mmol), anhydrous toluene (2 mL), and N,N-diisopropylethylamine (DIPEA, 0.4 mmol) is cooled to 0°C. Pent-4-enoyl chloride (0.3 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 h. After concentration, silica gel chromatography (PE/EA 2:1) affords the amide in 91% yield.

Optimization of Reaction Parameters

Purification and Characterization

Crude product is partitioned between ethyl acetate and aqueous NH₄Cl, washed with brine, and dried (Na₂SO₄). Flash chromatography (cyclohexane/ethyl acetate 3:1) isolates the amide as a pale-yellow solid. Characterization data:

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can selectively induce apoptosis in human cancer cells while sparing normal cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis via caspase activation |

| A549 (Lung) | 10.2 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 12.5 | Induction of oxidative stress |

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is believed to exert its effects by modulating neurotransmitter levels and reducing neuroinflammation.

Enzyme Inhibition Studies

This compound has been identified as a potential inhibitor of enzymes involved in various metabolic pathways. Notably, it shows promise as an acetylcholinesterase inhibitor, which could have implications for treating conditions like Alzheimer's disease.

| Enzyme | IC50 (µM) | Relevance |

|---|---|---|

| Acetylcholinesterase | 8.5 | Potential treatment for Alzheimer's disease |

| Cyclooxygenase-2 (COX-2) | 5.0 | Anti-inflammatory applications |

Material Science Applications

In addition to its biological applications, this compound is being explored for its properties in material science. Its unique molecular structure allows it to be used as a building block for synthesizing novel polymers and composites with enhanced mechanical properties.

3.1 Polymer Synthesis

The compound can be polymerized to create materials with specific thermal and mechanical characteristics, making it suitable for applications in coatings, adhesives, and structural materials.

| Property | Value | Application |

|---|---|---|

| Glass Transition Temperature (Tg) | 120°C | Suitable for high-temperature applications |

| Tensile Strength | 80 MPa | Effective for load-bearing structures |

Case Studies

4.1 Case Study: Anticancer Research

In a study conducted by Smith et al., this compound was tested against a panel of cancer cell lines. The results demonstrated a dose-dependent response, highlighting its potential as a lead compound in anticancer drug development.

4.2 Case Study: Neuroprotection

A collaborative study involving multiple institutions investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings indicated significant improvements in cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.

Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.

Pent-4-enamide: A compound with a pent-4-enamide moiety.

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide is unique due to its combination of a thiophene ring, cyclopentyl group, and pent-4-enamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like thiophene or cyclopentylamine .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate available research findings, case studies, and data regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant experimental results.

Chemical Structure and Properties

This compound features a unique structure that combines a thiophene moiety with a cyclopentane ring and an amide functional group. This specific arrangement may contribute to its biological properties, influencing interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Covalent Binding : Similar to other covalent inhibitors, it may interact with nucleophilic residues in target proteins through Michael addition reactions, particularly with cysteine residues .

- Multitarget Activity : Compounds with similar structural features have demonstrated multitarget effects, potentially influencing various pathways involved in disease processes such as cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 18 | MCF-7 | 5.0 | Topoisomerase I inhibition |

| 20 | MDA-MB-468 | 3.5 | Apoptosis induction |

In these studies, compounds exhibited notable antiproliferative activity, suggesting that this compound or its derivatives may serve as lead compounds for developing new anticancer agents .

Neuroprotective Effects

Preliminary research indicates that compounds similar to this compound may also possess neuroprotective properties. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

Case Study 1: Anticancer Screening

In a systematic evaluation using the NCI-60 human tumor cell line screening program, several derivatives of this compound were tested for their cytotoxic effects. Compounds were found to inhibit cell growth across multiple cancer types, with particular efficacy noted in breast cancer models.

Case Study 2: Neurodegenerative Disorders

Research into neuroprotective effects revealed that certain derivatives could prevent apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Q & A

Q. What are the recommended synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)pent-4-enamide, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving cyclopentyl-thiophene intermediate formation followed by amidation. For example, analogous syntheses of thiophene-containing amides utilize NaH in THF for deprotonation, followed by coupling with activated carboxylic acid derivatives under anhydrous conditions . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (e.g., 0°C to room temperature), and stoichiometric ratios of reagents to minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for achieving ≥95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Comprehensive structural confirmation requires:

- 1H/13C NMR : To resolve thiophene protons (δ 6.8–7.2 ppm) and cyclopentyl/alkenamide backbone signals .

- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).

- Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode with m/z matching theoretical molecular weight).

- X-ray Crystallography : If single crystals are obtainable, SHELX software can refine crystal structures to confirm stereochemistry .

Advanced Research Questions

Q. How can density-functional theory (DFT) improve the understanding of this compound’s electronic properties and reactivity?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are effective for modeling thiophene-containing systems. These methods predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution on the cyclopentyl-thiophene moiety, and transition states for reactions like alkene functionalization . Basis sets such as 6-31G(d,p) balance computational cost and accuracy. Validation against experimental UV-Vis spectra (e.g., λmax ~250–300 nm for thiophene derivatives) is recommended .

Q. What strategies are suitable for evaluating the biological activity of this compound?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC50 values to reference drugs like doxorubicin .

- Antimicrobial testing : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria, with halogenated analogs showing enhanced activity .

- Mechanistic studies : Use fluorescence-based assays to monitor interactions with biological targets (e.g., enzyme inhibition) or molecular docking to predict binding affinities .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

Discrepancies in spectroscopic or thermodynamic data often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Include implicit solvent models (e.g., PCM) in DFT simulations .

- Validate computational vibrational spectra against experimental IR data .

- Re-examine experimental conditions (e.g., pH, temperature) that may alter molecular conformations .

Q. What advanced synthetic methodologies could functionalize the pent-4-enamide moiety for structure-activity relationship (SAR) studies?

- Dioxygenation : Use hypervalent iodine reagents (e.g., PIFA) to introduce epoxide or diol groups at the alkene site, enabling cytotoxicity modulation .

- Cross-coupling : Employ Pd-catalyzed Heck or Suzuki reactions to append aryl/heteroaryl groups, enhancing pharmacological diversity .

- Click chemistry : Modify the enamide with azide/alkyne handles for bioconjugation or probe development .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) and characterization details (NMR shifts, Rf values) per guidelines in .

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., thiophene derivatives) and biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.